molecular formula C15H9BrN2 B3150812 4,4'-(1-bromomethyl) bis-Benzonitrile CAS No. 69545-39-7

4,4'-(1-bromomethyl) bis-Benzonitrile

Cat. No.: B3150812
CAS No.: 69545-39-7
M. Wt: 297.15 g/mol
InChI Key: PSGKQDFBVORSNL-UHFFFAOYSA-N
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Description

Significance of Benzonitrile (B105546) Derivatives in Contemporary Chemical Research

Benzonitrile and its derivatives are a class of aromatic organic compounds that hold a position of considerable importance in modern chemical research and industry. wikipedia.orgacs.org As the simplest aromatic nitrile, benzonitrile serves as a foundational molecule for understanding more complex, substituted species that are pivotal in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals. acs.org The nitrile group is a versatile functional group, and its presence on a benzene (B151609) ring allows for a wide array of chemical transformations.

Benzonitrile derivatives are valuable precursors in organic synthesis. wikipedia.org They can be hydrolyzed to form N-substituted benzamides, react with Grignard reagents to yield imines, and can be hydrogenated to produce benzylamines. wikipedia.orgacs.org Furthermore, they form labile coordination complexes with transition metals, such as palladium, which serve as useful intermediates in catalytic reactions by allowing for the ready displacement of the benzonitrile ligand by stronger ligands. wikipedia.org The importance of this structural motif extends beyond terrestrial applications, as benzonitrile has been identified in the interstellar medium, making it the first aromatic molecule detected in space and a key subject in astrochemistry. wikipedia.orgacs.orgnih.gov

Overview of Bromomethylated Aromatic Compounds in Organic Synthesis

Bromomethylated aromatic compounds are highly valuable intermediates in organic synthesis, primarily due to the reactivity of the bromomethyl group (-CH₂Br). sciencemadness.orggoogle.com This functional group serves as an effective electrophile, readily participating in nucleophilic substitution reactions to form new carbon-carbon and carbon-heteroatom bonds.

In comparison to their more common chloromethylated counterparts, bromomethylated compounds are often more reactive. sciencemadness.orggoogle.com This enhanced reactivity can be advantageous, facilitating subsequent chemical transformations under more moderate conditions, such as lower reaction temperatures or shorter reaction times. google.com This is particularly beneficial when working with sensitive substrates or reagents that might decompose at higher temperatures. google.com

The synthesis of bromomethylated aromatics can be achieved through several methods. A common approach is the radical side-chain bromination of methylated aromatics (e.g., toluene (B28343) derivatives) using reagents like N-bromosuccinimide (NBS). sciencemadness.orgrsc.org Another significant method is direct bromomethylation, which introduces the -CH₂Br group onto the aromatic ring. This can be accomplished using a mixture of formaldehyde (B43269) and hydrogen bromide, sometimes in the presence of a Lewis acid catalyst. sciencemadness.orgmanac-inc.co.jp A particularly convenient procedure utilizes a solution of hydrogen bromide in acetic acid mixed with paraformaldehyde and the aromatic substrate. sciencemadness.org

Structural Context of 4,4'-(1-bromomethyl) bis-Benzonitrile within Dibenzenenitrile Frameworks

The compound this compound is a specific molecule situated within the broader class of dibenzenenitrile frameworks. Its core structure is a diphenylmethane, where two phenyl rings are linked by a single carbon atom (a methylene (B1212753) bridge). In this particular compound, each phenyl ring is substituted at the para-position (position 4) with a nitrile group (-C≡N), forming a bis-benzonitrile structure. The central methylene bridge is further substituted with a bromine atom, creating the defining bromomethylidene [-CH(Br)-] linker.

This unique arrangement of two nitrile groups and a reactive bromomethyl group on a dibenzene scaffold makes this compound a specialized and multifunctional building block in organic synthesis. The nitrile groups can undergo various transformations, while the bromo-substituted methine bridge provides a reactive site for nucleophilic attack, allowing for the construction of more complex, larger molecules. Its role as a cytotoxic agent that inhibits DNA topoisomerases has been noted in research, where it is also used for the synthesis of new analogues with similar properties. biosynth.com

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 69545-39-7 biosynth.comchemicalbook.comguidechem.com
Molecular Formula C₁₅H₉BrN₂ chemicalbook.comguidechem.com
Molecular Weight 297.15 g/mol chemicalbook.comguidechem.com
Appearance Solid guidechem.com

Table 2: Example Synthesis of this compound chemicalbook.com

StepProcedure
Reactants & Solvent bis-(4-cyanophenyl)-methanol (1 equivalent), 48% HBr (1.8 equivalents), Toluene
Initial Step The reaction mixture is heated to 60°C in a three-necked flask.
Reaction HBr is added, and the mixture is refluxed for two hours, with water removed via azeotropic distillation.
Workup The mixture is cooled, and water is added. The organic and aqueous layers are separated. The organic layer is washed with a potassium carbonate solution and then with water.
Isolation Toluene is distilled off under reduced pressure. Hexane (B92381) is added to the cooled solution to induce crystallization.
Purification The solid product is collected by filtration.
Yield & Purity 92% yield with a purity of 99% (as determined by HPLC).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[bromo-(4-cyanophenyl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2/c16-15(13-5-1-11(9-17)2-6-13)14-7-3-12(10-18)4-8-14/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGKQDFBVORSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,4 1 Bromomethyl Bis Benzonitrile

Direct Bromination Strategies for the Methylene (B1212753) Bridge

A principal route for the synthesis of 4,4'-(1-Bromomethyl)bis-Benzonitrile involves the direct conversion of an alcohol precursor, Bis-(4-cyanophenyl)-methanol, into the desired bromoalkane. This method leverages a nucleophilic substitution reaction where the hydroxyl group is replaced by a bromine atom.

Synthesis via Reaction of Bis-(4-cyanophenyl)-methanol with Hydrobromic Acid

A well-documented method for preparing 4,4'-(1-Bromomethyl)bis-Benzonitrile, also known as bromo-bis-(4-cyanophenyl)-methane, involves the reaction of Bis-(4-cyanophenyl)-methanol with hydrobromic acid (HBr). chemicalbook.com In a typical procedure, the starting alcohol is dissolved in a solvent such as toluene (B28343). chemicalbook.com An aqueous solution of hydrobromic acid (e.g., 48%) is then added to the mixture. chemicalbook.com The reaction is driven to completion by heating the mixture to reflux, typically for a period of a few hours. chemicalbook.com

The reaction proceeds via protonation of the hydroxyl group on Bis-(4-cyanophenyl)-methanol by the strong acid, HBr. This converts the hydroxyl group into a good leaving group (water). The bromide ion (Br-), a competent nucleophile, then attacks the electrophilic benzylic carbon, displacing the water molecule and forming the C-Br bond. The stability of the intermediate benzylic carbocation, which is delocalized over the two benzonitrile (B105546) rings, facilitates this substitution reaction.

Following the reflux period, a workup procedure is employed to isolate the product. This typically involves separating the organic layer from the aqueous layer, washing the organic phase with a basic solution like aqueous potassium carbonate to neutralize any remaining acid, followed by washing with water. chemicalbook.com The final product is then isolated by removing the solvent and can be purified further by crystallization, for instance, by adding an anti-solvent like hexane (B92381) to the toluene solution. chemicalbook.com This method has been reported to produce the target compound in high yield (92%) and high purity (99% by HPLC). chemicalbook.com

Table 1: Reaction Parameters for Synthesis via Hydrobromic Acid

Parameter Value/Condition Source
Starting Material Bis-(4-cyanophenyl)-methanol chemicalbook.com
Reagent Hydrobromic Acid (48%) chemicalbook.com
Solvent Toluene chemicalbook.com
Reaction Temperature Reflux chemicalbook.com
Reaction Time 2 hours chemicalbook.com
Isolation Separation, washing, distillation, crystallization chemicalbook.com
Yield 92% chemicalbook.com

Role of Azeotropic Distillation in Reaction Efficiency

A key feature for enhancing the efficiency of the reaction between Bis-(4-cyanophenyl)-methanol and HBr is the use of azeotropic distillation. chemicalbook.com This technique is employed to remove water, a byproduct of the reaction, from the reaction mixture. chemicalbook.comwikipedia.org By continuously removing water, the equilibrium of the reaction is shifted towards the formation of the product, 4,4'-(1-Bromomethyl)bis-Benzonitrile, in accordance with Le Châtelier's principle.

In the laboratory setting, this is practically achieved by using a Dean-Stark apparatus in conjunction with a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene (B151609). chemicalbook.comwikipedia.org As the mixture is heated to reflux, the water-toluene azeotrope vaporizes, condenses in the Dean-Stark trap, and separates into two immiscible layers. wikipedia.org The denser water collects at the bottom of the trap while the lighter toluene overflows and returns to the reaction flask. chemicalbook.com This continuous removal of water drives the reaction to completion, leading to higher yields and shorter reaction times. chemicalbook.com

Radical Bromination Approaches for Related Benzonitrile Analogues

An alternative strategy for forming benzylic bromides involves free radical halogenation. researchgate.netresearchgate.net While not directly applied to a bis-benzonitrile methane, this approach, known as the Wohl-Ziegler reaction, is highly effective for the bromination of alkyl-substituted aromatic compounds, including benzonitrile analogues like 4-methylbenzonitrile. organic-chemistry.orgrsc.orgwikipedia.org The reaction specifically targets the benzylic position due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.comchemistrysteps.com

N-Bromosuccinimide (NBS) Mediated Reactions with Radical Initiators (e.g., AIBN)

The most common reagent for benzylic bromination is N-Bromosuccinimide (NBS). wikipedia.orgorganic-chemistry.org NBS serves as a source of bromine radicals in a controlled manner, maintaining a very low concentration of molecular bromine (Br₂) in the reaction mixture, which helps to suppress competing ionic addition reactions. libretexts.org The reaction is initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, often with the application of heat or UV light. organic-chemistry.orgrsc.org

The mechanism begins with the homolytic cleavage of the initiator to form radicals. These radicals then abstract a hydrogen atom from HBr (present in trace amounts) to generate a bromine radical (Br•). The bromine radical abstracts a benzylic hydrogen from the benzonitrile analogue (e.g., 4-methylbenzonitrile) to form a resonance-stabilized benzylic radical and HBr. youtube.com This benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the brominated product and a new bromine radical, thus propagating the radical chain reaction. libretexts.org For example, the reaction of 4-methylbenzonitrile with NBS and AIBN has been shown to produce 4-(bromomethyl)benzonitrile in high yield. rsc.org

Table 2: Radical Bromination of 4-Methylbenzonitrile

Parameter Value/Condition Source
Starting Material 4-Methylbenzonitrile rsc.org
Reagent N-Bromosuccinimide (NBS) rsc.org
Initiator AIBN rsc.org
Solvent Carbon Tetrachloride (CCl₄) rsc.org
Reaction Temperature Reflux rsc.org
Reaction Time 8 hours rsc.org

Investigation of Solvent Effects in Radical Bromination

The choice of solvent is critical in Wohl-Ziegler brominations. researchgate.net Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice because it is inert to the radical conditions and the insoluble nature of the succinimide (B58015) byproduct provides a visual cue for reaction completion. organic-chemistry.orgwikipedia.org However, due to its toxicity and environmental impact, alternative solvents have been investigated and adopted. researchgate.netresearchgate.net

Research has shown that acetonitrile (B52724) is an effective replacement for chlorinated solvents. researchgate.netorganic-chemistry.orgorganic-chemistry.org It allows the reaction to proceed cleanly, often improving the yield and reproducibility of the process. researchgate.netresearchgate.net Other solvents, such as trifluorotoluene, have also been proposed as suitable alternatives to CCl₄. wikipedia.org The use of these less hazardous solvents makes the benzylic bromination process more environmentally benign. researchgate.net In contrast, some solvents like ethyl acetate (B1210297) may result in only trace amounts of the desired product. researchgate.net

Table 3: Solvent Effects in Radical Bromination

Solvent Suitability/Outcome Source
Carbon Tetrachloride (CCl₄) Traditional solvent, effective but toxic organic-chemistry.orgwikipedia.org
Acetonitrile (CH₃CN) Effective, environmentally friendlier alternative researchgate.netresearchgate.netorganic-chemistry.orgorganic-chemistry.org
Trifluorotoluene Proposed alternative to CCl₄ wikipedia.org

Exploration of Alternative Synthetic Pathways

Beyond the direct conversion of Bis-(4-cyanophenyl)-methanol, other synthetic routes can be envisioned for 4,4'-(1-Bromomethyl)bis-Benzonitrile. One such approach involves the bromination of a suitable precursor like 4,4'-methylenebis(benzonitrile). This reaction would fall under the category of radical bromination as described for related analogues (Section 2.2), using NBS and a radical initiator to substitute a benzylic hydrogen on the methylene bridge with bromine.

Furthermore, synthetic strategies can be designed starting from different materials. For instance, a related compound, benzyl (B1604629) bromide of Formula VIa, is prepared by the bromination of 2-fluoro-4-cyanotoluene using N-bromosuccinimide and an initiator like AIBN in a solvent such as carbon tetrachloride. google.com This demonstrates a pathway where a substituted toluene is first brominated at the benzylic position, creating a reactive benzyl bromide that could potentially be used in subsequent coupling reactions to build the bis-benzonitrile structure.

Process Optimization for Yield and Purity in Laboratory-Scale Synthesis

The laboratory-scale synthesis of 4,4'-(1-bromomethyl)bis-benzonitrile has been optimized to achieve high yield and purity through a controlled process involving the bromination of bis-(4-cyanophenyl)-methanol. Research findings have detailed a specific and reproducible method that emphasizes the manipulation of reaction and purification conditions to maximize the desired product's quality and quantity.

A key synthetic route involves the reaction of bis-(4-cyanophenyl)-methanol with hydrobromic acid in a biphasic solvent system. chemicalbook.com The optimization of this process hinges on several critical parameters, including temperature control, efficient water removal, and a carefully designed work-up and purification sequence.

The synthesis is typically initiated by charging a reaction vessel with bis-(4-cyanophenyl)-methanol and toluene. The mixture is heated, and a concentrated solution of hydrobromic acid (HBr) is introduced. The reaction proceeds under reflux conditions, during which water, a byproduct of the reaction, is continuously removed via azeotropic distillation using a Dean-Stark apparatus. This step is crucial for driving the reaction equilibrium towards the product and preventing potential side reactions. chemicalbook.com

Following the reaction period, a systematic work-up procedure is employed to isolate and purify the crude product. This involves cooling the reaction mixture, followed by a series of aqueous washes. An initial wash with water is performed, followed by a wash with an aqueous potassium carbonate solution to neutralize any remaining acid. chemicalbook.com The final wash is conducted with water to remove any residual inorganic salts.

The purification of 4,4'-(1-bromomethyl)bis-benzonitrile is primarily achieved through crystallization. After the aqueous washes, the organic solvent (toluene) is partially removed under reduced pressure. The concentrated solution is then cooled, and an anti-solvent, such as hexane, is added to induce precipitation of the product. Allowing the mixture to stir for an extended period at room temperature facilitates complete crystallization, leading to a high-purity solid. chemicalbook.com The final product is collected by filtration.

Detailed analysis using High-Performance Liquid Chromatography (HPLC) has confirmed the efficacy of this optimized process, demonstrating the attainment of high purity levels. chemicalbook.com

The following data tables summarize the key parameters and results from an optimized laboratory-scale synthesis. chemicalbook.com

Table 1: Optimized Reaction Conditions for the Synthesis of 4,4'-(1-Bromomethyl)bis-Benzonitrile

Parameter Value
Starting Material bis-(4-cyanophenyl)-methanol
Reagent Hydrobromic Acid (48%)
Solvent Toluene
Reaction Temperature Reflux
Reaction Time 2 hours

Table 2: Purification and Yield Data for 4,4'-(1-Bromomethyl)bis-Benzonitrile

Step Details
Work-up
1. Aqueous Wash Water
2. Neutralization 5% Potassium Carbonate Solution
3. Final Wash Water
Crystallization
1. Solvent Removal Partial distillation of toluene
2. Anti-solvent Hexane
3. Crystallization Time ~18 hours at room temperature
Final Product
Yield 92%

Chemical Reactivity and Transformation Pathways of 4,4 1 Bromomethyl Bis Benzonitrile

Nucleophilic Substitution Reactions at the Bromomethyl Center

The carbon-bromine bond at the benzylic position is the primary site for nucleophilic substitution. The reactivity of this center is enhanced by the adjacent phenyl rings, which can stabilize both the transition state of an SN2 reaction and the carbocation intermediate of an SN1 pathway. stackexchange.comkhanacademy.org Consequently, the mechanistic course of the reaction is highly dependent on the specific conditions employed, including the nature of the nucleophile and the choice of solvent. libretexts.orglibretexts.org

Reactions with Nitrogen-Containing Nucleophiles (e.g., Triazoles, Tetrazoles)

Nitrogen-based nucleophiles, particularly heterocyclic anions like those derived from triazoles and tetrazoles, can readily displace the bromide at the benzylic carbon. These reactions typically proceed via an SN2 mechanism, especially when strong, anionic nucleophiles are used in polar aprotic solvents. libretexts.org For example, the reaction of 4,4'-(1-bromomethyl)bis-benzonitrile with the sodium salt of 1,2,4-triazole would yield the corresponding N-alkylated product.

These substitutions are fundamental in materials science and medicinal chemistry for linking the rigid bis-benzonitrile core to functional heterocyclic units. While direct alkylation with pre-formed heterocycles is common, a related and widely used approach for creating triazole linkages involves a multi-component reaction where an organic halide reacts with sodium azide and a terminal alkyne, often catalyzed by copper(I) species. researchgate.netresearchgate.netbeilstein-journals.org This "click reaction" proceeds through an initial SN2 displacement of the bromide by the azide ion, followed by a [3+2] cycloaddition.

Table 1: Representative Nucleophilic Substitution with N-Nucleophiles
NucleophileReagent(s)SolventTypical ConditionsExpected Product
1,2,4-TriazoleSodium hydride, 1,2,4-TriazoleDMF25-50 °C4,4'-(1-(1H-1,2,4-triazol-1-yl)methyl)bis(benzonitrile)
TetrazoleSodium tetrazolateAcetonitrile (B52724)Reflux4,4'-(1-(2H-tetrazol-2-yl)methyl)bis(benzonitrile) and 1-yl isomer
Sodium AzideSodium Azide (NaN₃)DMSO25 °C4,4'-(1-(azidomethyl))bis(benzonitrile)

Reactivity with Oxygen- and Sulfur-Based Nucleophiles

Oxygen nucleophiles, such as hydroxide and alkoxides, and sulfur nucleophiles, like thiolates, react efficiently at the benzylic center to form ethers and thioethers, respectively. Sulfur nucleophiles are particularly potent and are known to react readily via the SN2 pathway due to their high polarizability and relatively low basicity. chemistrysteps.comlibretexts.org The reaction of 4,4'-(1-bromomethyl)bis-benzonitrile with sodium thiophenoxide, for example, would proceed smoothly to give the corresponding thioether. africaresearchconnects.com

These reactions are crucial for modifying the electronic and physical properties of the molecule, such as introducing flexible ether linkages or creating conjugates with sulfur-containing biomolecules.

Table 2: Nucleophilic Substitution with O- and S-Nucleophiles
Nucleophile TypeReagentSolventMechanismExpected Product
OxygenSodium Methoxide (NaOMe)MethanolSN2 / SN14,4'-(1-methoxy)bis(benzonitrile)
OxygenWater (H₂O)H₂O/AcetoneSN1 (Solvolysis)4,4'-(1-hydroxy)bis(benzonitrile)
SulfurSodium Thiophenoxide (NaSPh)THFSN24,4'-(1-(phenylthio)methyl)bis(benzonitrile)
SulfurSodium Hydrosulfide (NaSH)EthanolSN24,4'-(1-mercaptomethyl)bis(benzonitrile)

Mechanistic Studies of SN1/SN2 Pathways

The benzylic carbon in 4,4'-(1-bromomethyl)bis-benzonitrile is secondary and is flanked by two phenyl rings, which allows for a delicate balance between SN1 and SN2 reaction pathways. libretexts.orgyoutube.com The specific mechanism that predominates is governed by several factors:

Nucleophile Strength : Strong, negatively charged nucleophiles (e.g., CN⁻, RS⁻, RO⁻) favor the bimolecular SN2 mechanism. stackexchange.comlibretexts.org Weak, neutral nucleophiles (e.g., H₂O, ROH) favor the unimolecular SN1 mechanism, often in what is termed a solvolysis reaction. libretexts.orglibretexts.orgyoutube.com

Solvent Polarity : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance the reactivity of strong nucleophiles and thus favor the SN2 pathway. libretexts.org Polar protic solvents (e.g., water, ethanol, formic acid) are effective at stabilizing both the leaving group anion and the intermediate carbocation, thereby promoting the SN1 pathway. libretexts.orgresearchgate.net

Carbocation Stability : The potential secondary benzylic carbocation formed upon departure of the bromide is stabilized by resonance delocalization of the positive charge across both adjacent aromatic rings. This significant stabilization makes the SN1 pathway highly accessible under appropriate conditions. khanacademy.orglibretexts.org

Therefore, a reaction with a strong nucleophile like sodium cyanide in a polar aprotic solvent would likely proceed via an SN2 mechanism, while solvolysis in hot aqueous ethanol would favor an SN1 mechanism. stackexchange.comresearchgate.net

Table 3: Conditions Favoring SN1 vs. SN2 Pathways
FactorFavors SN1Favors SN2
Substrate Secondary benzylic (stabilizes carbocation) libretexts.orgSecondary benzylic (accessible to nucleophile)
Nucleophile Weak (e.g., H₂O, CH₃OH) libretexts.orgStrong (e.g., NaCN, NaSPh, NaOMe) libretexts.org
Solvent Polar Protic (e.g., water, ethanol) libretexts.orgPolar Aprotic (e.g., DMSO, Acetonitrile) libretexts.org
Leaving Group Good (Br⁻ is a good leaving group)Good (Br⁻ is a good leaving group)
Stereochemistry Racemization (attack from either face of planar carbocation)Inversion of configuration (backside attack) wikipedia.org

Transformations Involving the Nitrile Functionality

The two cyano (C≡N) groups are robust functionalities that can undergo a range of chemical transformations independent of the reactions at the bromomethyl center. These reactions allow for the conversion of the nitrile groups into other important functional groups, such as carboxylic acids and amines, or for their participation in the construction of heterocyclic rings.

Hydrolysis and Reduction Reactions of Cyano Groups

The nitrile groups can be fully hydrolyzed to carboxylic acids under either acidic or basic conditions. chemistrysteps.com Acid-catalyzed hydrolysis, typically performed by heating with aqueous acid (e.g., H₂SO₄ or HCl), proceeds via an amide intermediate to yield the corresponding dicarboxylic acid and an ammonium salt. chemguide.co.ukgoogle.com Alkaline hydrolysis, using a strong base like sodium hydroxide, also proceeds through an amide intermediate but yields the disodium salt of the carboxylic acid, which must be acidified in a separate step to produce the final diacid. chemguide.co.uk

Alternatively, the nitrile groups can be reduced to primary amines. libretexts.org This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) followed by an aqueous workup. ucalgary.ca Catalytic hydrogenation, using hydrogen gas over a metal catalyst such as Raney nickel or palladium, is another effective and widely used method for nitrile reduction. wikipedia.orgscispace.com These reactions convert the bis-benzonitrile into the corresponding bis-aminomethyl derivative.

Table 4: Hydrolysis and Reduction of Nitrile Groups
TransformationReagent(s)ConditionsProduct
Hydrolysis (Acidic) H₂SO₄ (aq)Heat (Reflux)4,4'-(1-bromomethyl)bis(benzoic acid)
Hydrolysis (Basic) 1. NaOH (aq), Heat 2. H₃O⁺Reflux, then acidification4,4'-(1-bromomethyl)bis(benzoic acid)
Reduction 1. LiAlH₄ 2. H₂OEther or THF, then workup4,4'-(1-bromomethyl)bis(benzylamine)
Reduction H₂ / Raney NiHigh pressure, elevated temp.4,4'-(1-bromomethyl)bis(benzylamine)

Cycloaddition Reactions (e.g., [2+2+2], [3+2], [4+2]) with the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile groups can act as a dipolarophile or a component in various cycloaddition reactions, providing a powerful route to synthesize heterocyclic systems.

[3+2] Cycloaddition: One of the most common cycloaddition reactions involving nitriles is the [3+2] cycloaddition with azides to form tetrazoles. researchgate.netnih.gov The reaction of 4,4'-(1-bromomethyl)bis-benzonitrile with sodium azide, often in the presence of a Lewis acid catalyst (like ZnCl₂) or an ammonium salt, would lead to the formation of a bis-tetrazole derivative. organic-chemistry.orgresearchgate.net This "click-type" reaction is highly efficient for converting aromatic nitriles into 5-substituted tetrazoles. nih.gov Other 1,3-dipoles, such as nitrile ylides, can also participate in [3+2] cycloadditions with the nitrile group. nih.gov

[2+2+2] Cycloaddition: Aromatic nitriles can also participate in transition-metal-catalyzed [2+2+2] cycloadditions. acs.org In this reaction, the nitrile acts as a one-atom component, reacting with two alkyne molecules to construct a pyridine ring. uwindsor.cathieme-connect.com For example, reacting 4,4'-(1-bromomethyl)bis-benzonitrile with an alkyne like acetylene in the presence of a suitable catalyst (e.g., a cobalt or rhodium complex) would yield a product containing two pyridine rings fused to the central biphenyl structure. rsc.orgnih.gov This method is a highly atom-economical way to build complex, fused aromatic systems.

Table 5: Cycloaddition Reactions of the Nitrile Moiety
Reaction TypeCo-reactant(s)Catalyst/ConditionsResulting Heterocycle
[3+2] Cycloaddition Sodium Azide (NaN₃)ZnBr₂ or NH₄Cl, DMF, 120 °CBis(5-phenyl-1H-tetrazole) derivative
[3+2] Cycloaddition Nitrile YlidePhotochemical or thermal generationDihydropyrrole or Pyrrole derivative nih.gov
[2+2+2] Cycloaddition 2 equiv. Alkyne (e.g., propyne)CpCo(CO)₂ or RhCl(PPh₃)₃, HeatBis(substituted pyridine) derivative

Nitrile as a Directing Group in C-H Bond Functionalization

The direct functionalization of otherwise inert C-H bonds is a significant area of chemical synthesis, offering an efficient route to complex molecules. nih.govprinceton.edu In this context, directing groups are frequently employed to control the regioselectivity of these transformations. While many directing groups favor functionalization at the ortho position, the linear geometry of the nitrile group has been uniquely exploited to achieve meta-selective C-H activation. nih.gov

Pioneering work has demonstrated that a nitrile-based template can facilitate the palladium-catalyzed meta-selective C-H functionalization of aromatic rings. nih.gov The strategy involves the formation of a large metallocyclophane intermediate, the formation of which is less strained with a linear nitrile directing group compared to other potential cyclometalation pathways. nih.gov This principle can be extended to the benzonitrile (B105546) rings of 4,4'-(1-bromomethyl)bis-benzonitrile. By anchoring a suitable template to the molecule, the nitrile groups could direct the functionalization of the C-H bonds at the position meta to the cyano moiety.

The efficiency and selectivity of such a transformation would be influenced by several factors, including the choice of palladium catalyst, ligand, and oxidant, as well as the specific structure of the directing template.

Table 1: Illustrative Regioselectivity in Nitrile-Directed C-H Olefination

EntryArene SubstrateOlefin PartnerCatalyst SystemRegioselectivity (meta:ortho:para)Yield (%)
1Template-modified 4,4'-(1-bromomethyl)bis-benzonitrileEthyl acrylatePd(OAc)₂ / Ac-Gly-OH / Ag₂CO₃>95:5:trace75
2Template-modified 4,4'-(1-bromomethyl)bis-benzonitrileStyrenePd(OAc)₂ / L-isoleucine / AgOAc>92:8:trace68

Note: This table is illustrative, showing expected outcomes based on established principles of nitrile-directed C-H functionalization.

Participation of Nitrile as a Radical Acceptor in Cascade Sequences

The cyano group is a versatile functional group that can participate in radical reactions, notably acting as a radical acceptor in cascade sequences. These reactions provide powerful methods for constructing complex carbocyclic and heterocyclic structures. The general principle involves the generation of a radical which then adds to the carbon-nitrogen triple bond of the nitrile.

For 4,4'-(1-bromomethyl)bis-benzonitrile, the benzylic position is susceptible to radical formation. libretexts.orglibretexts.org Homolytic cleavage of the C-Br bond, induced by a radical initiator or photolysis, would generate a resonance-stabilized benzylic radical. libretexts.org This radical could then, in principle, initiate a cascade reaction. In an intramolecular context, this would require a tether of appropriate length to allow the radical center to attack one of the nitrile groups, which is not feasible in this specific molecule. However, in an intermolecular reaction, the generated benzylic radical could be trapped by a suitable radical acceptor, or alternatively, an external radical could add to one of the nitrile groups, initiating a sequence that could be terminated by the benzylic bromide functionality. Such sequences allow for the rapid build-up of molecular complexity from simple precursors.

Transition Metal-Catalyzed Coupling Reactions

The benzylic bromide of 4,4'-(1-bromomethyl)bis-benzonitrile is an excellent electrophilic partner for a wide range of transition metal-catalyzed cross-coupling reactions. This functionality is the primary site for building new carbon-carbon and carbon-heteroatom bonds.

Palladium-Mediated Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming C-C and C-N bonds. researchgate.netresearchgate.net The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is particularly well-suited for the functionalization of 4,4'-(1-bromomethyl)bis-benzonitrile. The reaction readily occurs with benzylic halides, including bromides, to form diarylmethane structures. nih.govnih.gov

The generally accepted catalytic cycle involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of the benzylic bromide. mdpi.com

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide.

Reductive Elimination : The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. mdpi.com

The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, are crucial for achieving high yields. nih.gov The nitrile groups on the aromatic rings are generally well-tolerated under these conditions.

Table 2: Illustrative Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventProductYield (%)
1Phenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF4,4'-(Phenylmethyl)bis-benzonitrile92
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Toluene (B28343)/H₂O4,4'-((4-Methoxyphenyl)methyl)bis-benzonitrile88
3Thiophene-2-boronic acidPd₂(dba)₃ (2)SPhos (5)K₃PO₄Dioxane4,4'-(Thiophen-2-ylmethyl)bis-benzonitrile85

Note: This table presents hypothetical data based on typical conditions and outcomes for Suzuki-Miyaura couplings of benzylic bromides. nih.gov

Investigation of Other Metal Catalysts for C-C and C-N Bond Formation

While palladium is the most common catalyst for such transformations, other transition metals have been investigated for C-C and C-N bond formation. Nickel catalysts, for instance, are often a more earth-abundant and cost-effective alternative to palladium and have shown excellent reactivity in cross-coupling reactions, including those involving alkyl halides.

For C-N bond formation, catalysts based on copper, rhodium, and iridium have been developed. For example, rhodium and iridium catalysts have been employed for direct C-H amination reactions using organic azides as the nitrogen source. While this applies to C-H bonds, related systems can be envisioned for C-N coupling at the benzylic position, proceeding through a nucleophilic substitution pathway catalyzed by a transition metal complex. The development of these alternative catalytic systems expands the toolbox available for the selective functionalization of molecules like 4,4'-(1-bromomethyl)bis-benzonitrile.

Unintended Reaction Outcomes and By-Product Formation

In complex chemical transformations, the formation of unintended products is a common challenge that can affect reaction yield and purification efficiency. Understanding the pathways that lead to these by-products is critical for reaction optimization.

For 4,4'-(1-bromomethyl)bis-benzonitrile, several side reactions can be anticipated depending on the reaction conditions. In palladium-catalyzed cross-coupling reactions, a common side reaction is the homocoupling of the starting materials. nih.govreddit.com This can result in the formation of a dimer from the benzylic bromide (Wurtz-type coupling) or the homocoupling of the organometallic reagent (e.g., the boronic acid in a Suzuki reaction). reddit.comstackexchange.com The presence of oxygen can sometimes promote the homocoupling of boronic acids. reddit.com Another potential side reaction is the reduction of the benzylic bromide to the corresponding methyl derivative, particularly if a hydride source is present.

Analysis of Isomeric By-products in Functionalization Reactions

When performing reactions on the aromatic rings, such as the nitrile-directed C-H functionalization discussed in section 3.2.3, the primary by-products are typically isomers of the desired product. If the goal is meta-functionalization, the formation of ortho and para isomers represents a loss of regioselectivity. nih.gov The ratio of these isomers is highly dependent on the steric and electronic properties of the directing group, the substrate, and the catalyst system. Careful optimization of the reaction conditions is required to maximize the formation of the desired regioisomer.

Table 3: Potential By-products in Reactions of 4,4'-(1-Bromomethyl)bis-benzonitrile

Reaction TypeDesired Product TypePotential By-product(s)Formation Pathway
Suzuki-Miyaura CouplingCross-coupled productDimer of starting bromide; Dimer of boronic acidHomocoupling
Suzuki-Miyaura CouplingCross-coupled productReduced starting materialReduction (protodebromination)
Nitrile-Directed C-H Functionalizationmeta-substituted productortho- and para-substituted isomersCompeting C-H activation pathways

Identification of Rearrangement Products

The chemical reactivity of 4,4'-(1-bromomethyl)bis-benzonitrile is influenced by the presence of the benzylic bromide, a functional group known to participate in various transformations, including rearrangement reactions. These reactions typically proceed through carbocation intermediates, which can undergo structural reorganization to form more stable species. The identification of potential rearrangement products is crucial for understanding the complete reactivity profile of this compound.

Under conditions that favor the formation of a carbocation at the benzylic position, such as solvolysis or in the presence of a Lewis acid, 4,4'-(1-bromomethyl)bis-benzonitrile can undergo rearrangements. The primary carbocation initially formed upon the departure of the bromide ion is stabilized by the two adjacent phenyl rings. However, this intermediate can potentially rearrange via 1,2-shifts to yield more stable carbocationic species, which subsequently lead to the formation of rearranged products.

One plausible rearrangement pathway involves a Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to a neighboring carbon. wikipedia.org In the context of the carbocation derived from 4,4'-(1-bromomethyl)bis-benzonitrile, a 1,2-hydride shift or a 1,2-aryl (phenyl) shift could occur.

A 1,2-hydride shift would involve the migration of a hydrogen atom from one of the phenyl rings to the benzylic carbon. However, this is generally less likely in this specific structure as it would disrupt the aromaticity of the phenyl ring. A more probable rearrangement is a 1,2-aryl shift, where one of the 4-cyanophenyl groups migrates to the adjacent carbon. The driving force for such a rearrangement is the formation of a more stable carbocation. The presence of electron-withdrawing groups, such as the nitrile group, on the aromatic ring can influence the rate and feasibility of such rearrangements. kiku.dk While electron-donating groups generally accelerate such reactions, rearrangements can still proceed with electron-withdrawing substituents. kiku.dk

The table below outlines the potential rearrangement products that could be formed from 4,4'-(1-bromomethyl)bis-benzonitrile, based on established principles of carbocation chemistry.

Table 1: Potential Rearrangement Products of 4,4'-(1-Bromomethyl)bis-benzonitrile

Precursor CompoundProposed Rearrangement PathwayPotential Rearrangement ProductChemical FormulaMolecular Weight ( g/mol )
4,4'-(1-bromomethyl)bis-benzonitrile1,2-Aryl Shift (Wagner-Meerwein)2-(4-cyanophenyl)-2-phenylethanenitrileC₁₆H₁₀N₂230.27
4,4'-(1-bromomethyl)bis-benzonitrileFriedel-Crafts type intramolecular cyclization9-cyano-9H-fluoreneC₁₄H₈N190.22

Following a 1,2-aryl shift, the resulting rearranged carbocation can be trapped by a nucleophile present in the reaction medium, leading to the formation of a stable product. For instance, in the presence of a nucleophilic solvent, a solvolysis product with a rearranged carbon skeleton would be expected.

Another potential transformation pathway, particularly under Friedel-Crafts conditions, is an intramolecular cyclization. The benzylic carbocation could act as an electrophile and attack one of the appended phenyl rings, leading to the formation of a fluorene derivative after subsequent deprotonation. The feasibility of this pathway would depend on the reaction conditions and the relative rates of intermolecular versus intramolecular reactions.

It is important to note that the identification of these rearrangement products is based on theoretical reaction mechanisms. Detailed experimental studies, including product isolation and characterization using techniques such as NMR spectroscopy and mass spectrometry, would be necessary to definitively confirm the formation and structure of any rearrangement products of 4,4'-(1-bromomethyl)bis-benzonitrile.

Synthesis and Functionalization of Novel Derivatives

Strategic Design of Multifunctional Benzonitrile (B105546) Derivatives

The strategic design of multifunctional derivatives of 4,4'-(1-bromomethyl) bis-benzonitrile is centered on the creation of molecules with tailored electronic and structural properties. The two nitrile groups, being strong electron-withdrawing groups, and the reactive benzylic bromide offer multiple points for modification. This allows for the systematic tuning of properties such as fluorescence, thermal stability, and molecular recognition capabilities.

For instance, the introduction of carbazole (B46965) units, known for their hole-transporting properties, can lead to the development of bipolar host materials for organic light-emitting diodes (OLEDs). rsc.org The benzonitrile moiety itself can act as an electron-accepting unit in donor-acceptor architectures, which are crucial for applications in nonlinear optics and as thermally activated delayed fluorescence (TADF) emitters. The design often involves creating symmetrical or unsymmetrical molecules by reacting the bromomethyl group with various nucleophiles or by modifying the nitrile groups.

Derivatization at the Bromomethyl Position

The benzylic bromide in this compound is a highly reactive site, susceptible to nucleophilic substitution reactions. This reactivity is harnessed to introduce a wide array of functional groups, including heterocyclic and extended aromatic systems, as well as to construct molecular linkers through alkylation and arylation.

Incorporation of Heterocyclic and Extended Aromatic Systems

The introduction of heterocyclic and extended aromatic systems is a key strategy for developing materials with specific optoelectronic properties. For example, reacting this compound with nitrogen-containing heterocycles like carbazole can yield materials with enhanced charge-transport characteristics. rsc.orgchim.it While specific examples with the exact parent compound are not abundant in readily available literature, the general reactivity pattern suggests that nucleophilic substitution with various heterocycles is a feasible and common approach.

Similarly, the reaction with other aromatic systems can extend the conjugation of the molecule, influencing its absorption and emission spectra. This is a common strategy in the design of dyes and fluorescent probes.

Table 1: Examples of Heterocyclic and Aromatic Systems Incorporated at the Bromomethyl Position (Note: This table is based on general nucleophilic substitution reactions of benzylic bromides, as specific examples for this compound are limited in the searched literature.)

Reactant/NucleophileResulting Derivative Structure (General)Potential Application
Carbazole4,4'-(1-(9H-carbazol-9-yl)methylene)bis(benzonitrile)Organic Electronics
Phenol (B47542)4,4'-(1-phenoxymethylene)bis(benzonitrile)High-performance polymers
Pyridine1-((bis(4-cyanophenyl))methyl)pyridin-1-ium bromideIonic liquids, Catalysts
Thiophenol4,4'-(1-(phenylthio)methylene)bis(benzonitrile)Poly(aryl thioether)s researchgate.net

Alkylation and Arylation for Linker Construction

The bromomethyl group is an excellent electrophile for C-C bond formation through alkylation and arylation reactions. These reactions are instrumental in constructing larger molecular architectures and linkers for coordination polymers or metal-organic frameworks.

Alkylation can be achieved by reacting with carbanions, such as those derived from malonates or other activated methylene (B1212753) compounds. Arylation can be accomplished through cross-coupling reactions like the Suzuki or Stille couplings, where the bromomethyl group might be first converted to a more suitable coupling partner, or by Friedel-Crafts type reactions. These methods allow for the connection of the bis-benzonitrile core to other molecular units, creating extended and functional materials.

Modification of the Peripheral Benzonitrile Moieties

The two nitrile groups on the phenyl rings offer another avenue for functionalization. These groups can be modified to alter the electronic properties of the molecule or can be transformed into other functional groups, leading to a diverse range of derivatives.

Introduction of Electron-Donating and Electron-Withdrawing Substituents

The presence of nitro groups, for instance, is known to retard electrophilic aromatic substitution while facilitating nucleophilic aromatic substitution. wikipedia.org This property can be strategically used for further functionalization of the aromatic rings.

Table 2: Examples of Substituents on Benzonitrile Moieties (Note: This table illustrates general strategies for modifying benzonitrile rings, as specific examples for the parent compound are not extensively documented in the searched literature.)

Substituent TypeExample GroupEffect on Electronic Properties
Electron-DonatingMethoxy (-OCH3)Increases electron density
Electron-DonatingAmino (-NH2)Increases electron density
Electron-WithdrawingNitro (-NO2)Decreases electron density
Electron-WithdrawingCyano (-CN)Decreases electron density

Further Chemical Transformations of the Nitrile Groups

The nitrile group is a versatile functional group that can be converted into a variety of other moieties, significantly expanding the chemical space of accessible derivatives.

Common transformations include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amides. nih.govyoutube.com This conversion introduces new reactive sites for further derivatization, for example, through peptide coupling reactions.

Reduction: Reduction of nitriles, typically with reagents like lithium aluminum hydride, yields primary amines.

Cycloaddition: Nitriles can participate in cycloaddition reactions to form various heterocyclic rings. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles, which are often used as bioisosteres for carboxylic acids in medicinal chemistry. numberanalytics.comtandfonline.comnih.gov

Formation of Amidoximes and Amidines: Reaction of nitriles with hydroxylamine (B1172632) yields amidoximes, while reaction with amines can produce amidines. nih.govnih.gov These functional groups are of interest in medicinal chemistry and for the synthesis of coordination polymers.

Table 3: Chemical Transformations of Nitrile Groups

Reaction TypeReagentsResulting Functional Group
HydrolysisH3O+ or OH-Carboxylic Acid (-COOH) or Amide (-CONH2)
ReductionLiAlH4Primary Amine (-CH2NH2)
[3+2] CycloadditionNaN3Tetrazole
Amidoxime formationNH2OHAmidoxime (-C(=NOH)NH2)
Amidine formationR-NH2Amidine (-C(=NR)NH2)

Integration into Polymeric and Supramolecular Architectures

The bifunctional nature of this compound, characterized by a reactive bromomethyl group and two nitrile functionalities, makes it a valuable building block for the construction of complex polymeric and supramolecular structures. The nitrile groups can act as ligands for metal coordination or participate in non-covalent interactions, while the bromoalkyl moiety provides a site for covalent attachment to larger scaffolds.

The integration of benzonitrile moieties into larger molecular systems, such as calixarenes and polymers, allows for the development of materials with tailored properties for catalysis, sensing, and host-guest chemistry. nih.govniscpr.res.in Calixarenes, a class of macrocyclic compounds formed from the condensation of phenols and aldehydes, possess a defined cavity that can encapsulate guest molecules. niscpr.res.in Their synthetic versatility allows for modification at both the upper and lower rims. niscpr.res.in While specific examples detailing the conjugation of this compound to calix rsc.orgarenes are not prevalent in the provided literature, the principles of calixarene (B151959) functionalization are well-established. For instance, the lower rim hydroxyl groups are commonly used for introducing new functionalities via etherification reactions. A typical reaction might involve the deprotonation of the calixarene's phenolic hydroxyls followed by nucleophilic substitution with the bromo-functionalized bis-benzonitrile. This would covalently link the bis-benzonitrile unit to the calixarene platform, creating a sophisticated host molecule with nitrile groups oriented for potential metal binding or further interactions.

In the realm of polymer-supported systems, the immobilization of reactive species onto a polymer backbone is a widely used strategy to facilitate catalyst recovery and reuse. mdpi.com For example, bis(benzonitrile)palladium(II) chloride has been effectively used in the presence of polyvinylpyrrolidone (B124986) (PVP) as a polymer support. researchgate.net This system proved to be an efficient catalyst for the direct synthesis of diphenyl carbonate through the oxidative carbonylation of phenol. researchgate.net The polymer support can enhance catalyst stability and efficiency. researchgate.net Another approach involves the use of polymer-supported phase-transfer catalysts for reactions such as the etherification of benzylic halides. researchgate.net

Table 1: Examples of Polymer-Supported Systems in Related Catalysis

Polymer SupportCatalytic Species/MoietyApplicationReference
Polyvinylpyrrolidone (PVP)Pd(PhCN)₂Cl₂Oxidative carbonylation of phenol to diphenyl carbonate. researchgate.net
Polystyrene-Polyethylene Glycol (PS-PEG)Palladium-N-heterocyclic carbene complexCopper-free Sonogashira reaction under aqueous conditions. mdpi.com
Merrifield ResinSalen-palladium complexSuzuki reaction of aryl bromides with phenylboronic acid. mdpi.com
Polymer with Quaternary Ammonium GroupsPhase-Transfer CatalystEtherification of 4,4'-bis(chloromethyl)-1,1'-biphenyl. researchgate.net

The nitrile groups of benzonitrile derivatives are excellent ligands for transition metals, leading to the formation of a wide array of coordination complexes. wikipedia.orgsigmaaldrich.com A common and well-studied example is bis(benzonitrile)palladium(II) dichloride, [PdCl₂(NCC₆H₅)₂], which is a versatile precursor in catalysis. wikipedia.orgsigmaaldrich.com It is typically prepared by dissolving palladium(II) chloride in warm benzonitrile. wikipedia.org The benzonitrile ligands in this complex are labile and can be easily displaced by other ligands, making it a valuable starting material in organic synthesis. wikipedia.org X-ray crystallography has shown that the two benzonitrile ligands are arranged in a trans configuration. wikipedia.org The formation of such complexes is not limited to palladium; other transition metals can coordinate with benzonitrile moieties to form diverse structures. researchgate.netnih.gov For example, bimetallic zinc complexes with bis(diiminate) ligands have been synthesized and used as catalysts for the hydroboration of nitriles. nih.gov

Beyond discrete coordination complexes, bis-benzonitrile frameworks can participate in the formation of self-assembled supramolecular structures. nih.govgoogle.com These systems are organized through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. For instance, a phenylphosphine (B1580520) oxide-bridged aromatic supramolecular macrocycle has been shown to precisely recognize and bind various benzonitrile derivatives within its cavity through co-crystallization. nih.gov The binding is driven by a combination of C-H···N interactions between the host and the guest's nitrile group, as well as π-π stacking interactions. nih.gov Similarly, bis-urea compounds containing aromatic cores can self-assemble into high-aspect-ratio fibers in solution, which can then sequester other molecules through non-covalent interactions. google.com

Table 2: Selected Coordination Complexes Involving Benzonitrile Ligands

ComplexFormulaMetal CenterKey FeaturesReference
Bis(benzonitrile)palladium dichloridePdCl₂(C₆H₅CN)₂Palladium(II)Yellow-brown solid; labile ligands; versatile catalyst precursor. wikipedia.orgsigmaaldrich.com
Bis-acetonitrile Rhenium(I) Dicarbonyl Complexes[Re(NN)(CO)₂(NCMe)₂]OTfRhenium(I)Precursor for mixed-ligand bis-diimine complexes with NIR emission. acs.orgacs.org
Bimetallic Zinc Bis(diiminate) ComplexNot specifiedZinc(II)Tricoordinated zinc centers; catalyst for nitrile hydroboration. nih.gov
Dipalladium(II) Macrocycletrans,trans-[Pd₂Cl₄(µ-LL)₂]Palladium(II)Formed from Pd(PhCN)₂Cl₂ and a bis(amidopyridine) ligand. researchgate.net

Stereoselective Synthesis of Complex Molecular Frameworks Bearing Bis-Benzonitrile Moieties

The incorporation of bis-benzonitrile units into chiral molecules is an area of significant interest, as the resulting structures can serve as chiral ligands or catalysts. The development of stereoselective methods to synthesize these complex frameworks is crucial. One major challenge and area of focus is the creation of axially chiral benzonitriles. researchgate.net

A notable advancement is the atroposelective synthesis of axially chiral benzonitriles through a dynamic kinetic resolution process. researchgate.net This method utilizes N-heterocyclic carbenes as organocatalysts to facilitate the formation of the nitrile group on biaryl scaffolds. researchgate.net Density Functional Theory (DFT) calculations have suggested that the loss of a sulfinate group is both the rate-determining and stereo-determining step, where the axial chirality is controlled during bond dissociation and CN group formation. researchgate.net The resulting axially chiral benzonitriles can be transformed into other functional molecules with potential applications in asymmetric catalysis. researchgate.net

Another approach to stereoselective synthesis involves the 1,3-dipolar cycloaddition of nitrile oxides, such as benzonitrile oxide, to chiral substrates. For example, the addition of benzonitrile oxide to a dihydro-pyranone derivative has been shown to proceed stereoselectively syn to an allylic methyl substituent. rsc.org This type of reaction allows for the construction of complex heterocyclic frameworks with multiple, well-defined stereocenters. The stereochemical outcome is dictated by the existing chirality in the starting material, which directs the approach of the dipole.

Table 3: Research Highlights in Stereoselective Synthesis Involving Benzonitrile Moieties

Reaction TypeKey Substrate/ReagentCatalyst/MethodKey FindingReference
Atroposelective CyanationBiaryl sulfonamidesN-heterocyclic carbenes (NHCs)Dynamic kinetic resolution controls axial chirality during CN group formation. researchgate.net
Stereoselective 1,3-Dipolar CycloadditionBenzonitrile oxide and (5RS,6SR)-6-ethyl-5,6-dihydro-5-methyl-2H-pyran-2-one-Addition occurs stereoselectively syn to the allylic methyl group. rsc.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a precise map of the number and types of atoms and their connectivity.

High-resolution proton (¹H) and carbon-13 (¹³C) NMR are fundamental one-dimensional experiments used to identify the hydrogen and carbon frameworks of a molecule.

For 4,4'-(1-bromomethyl) bis-Benzonitrile, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The molecule possesses symmetry, with two identical 4-cyanophenyl groups attached to a central bromomethine group (-CHBr-). The aromatic region would feature signals for the eight protons on the two benzene (B151609) rings. These protons are chemically non-equivalent and would likely appear as a set of doublets or complex multiplets due to spin-spin coupling between adjacent protons. The single proton of the bromomethine group is highly deshielded by the adjacent bromine atom and the two aromatic rings, and it is expected to appear as a sharp singlet at a downfield chemical shift.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. huji.ac.il Due to the molecule's symmetry, fewer signals than the total number of carbons (15) are anticipated. Key signals would include those for the nitrile carbons (-C≡N), which are typically found far downfield. The aromatic carbons would produce a set of signals in the characteristic aromatic region (approx. 110-150 ppm), including signals for the proton-attached carbons and the quaternary carbons (those attached to the nitrile group and the central methine group). The carbon of the bromomethine group would appear as a single signal in the aliphatic region, with its chemical shift influenced by the electronegative bromine atom.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity (¹H)Notes
Aromatic Protons~7.5 - 7.8~128 - 135Doublet, MultipletThe eight protons on the two para-substituted benzene rings are expected to show complex splitting patterns. Their exact shifts are influenced by the electron-withdrawing nitrile group.
Methine Proton (-CHBr-)~6.0 - 6.5~45 - 55SingletThis single proton is attached to a carbon bearing a bromine and two phenyl rings, leading to a significant downfield shift. Its corresponding carbon signal is also shifted downfield by the electronegative bromine.
Nitrile Carbons (-C≡N)N/A~117 - 120N/AThese carbons are characteristic of nitriles and appear in a distinct region of the ¹³C spectrum.
Quaternary CarbonsN/A~110-115 & ~145-150N/AIncludes the aromatic carbons attached to the nitrile group (C-CN, ~110-115 ppm) and the aromatic carbons attached to the central methine group (C-CHBr, ~145-150 ppm). These carbons do not have attached protons and often show weaker signals. huji.ac.il

Two-dimensional (2D) NMR experiments provide correlation data that reveal how different atoms are connected within a molecule, which is crucial for assembling the full structure.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically those separated by two or three bonds. carlroth.com For this compound, a COSY spectrum would show cross-peaks between the ortho- and meta-protons on the benzene rings, confirming their adjacent positions and helping to assign the complex aromatic signals. No correlations would be expected for the isolated methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). rsc.org An HSQC spectrum would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methine proton signal to the methine carbon signal. This is invaluable for assigning the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). carlroth.com HMBC is powerful for connecting different fragments of a molecule. For this compound, key HMBC correlations would be expected from the methine proton to the quaternary carbons of the attached benzene rings and to the ortho- and meta-carbons. These correlations would unequivocally establish the central connectivity of the -CH(C₆H₄CN)₂ fragment.

Chemometrics involves the use of statistical and mathematical methods to extract meaningful information from chemical data. rsc.org When applied to NMR spectroscopy, chemometrics can be a powerful tool for establishing quantitative structure-property relationships (QSPR). chemicalbook.com

In the context of this compound and its analogues, a chemometric approach could be employed by systematically varying the substituents on the aromatic rings and collecting their NMR spectra. By applying multivariate analysis techniques like Principal Component Analysis (PCA) to the spectral data, one could identify the key spectral variables (chemical shifts, coupling constants) that correlate with specific physical or chemical properties (e.g., reactivity, electronic properties, biological activity). This allows for the development of predictive models where the NMR spectrum of a new, related compound could be used to estimate its properties without the need for extensive experimental testing. chemicalbook.com While specific chemometric studies on this compound are not widely published, this methodology represents a significant potential application for understanding its chemical behavior in a broader context.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and Raman, probe the vibrational modes of molecules. They are exceptionally useful for identifying the functional groups present in a compound. lgcstandards.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of particular functional groups.

The FTIR spectrum of this compound is expected to display several key absorption bands that confirm its structure:

C≡N Stretch: A strong, sharp absorption band characteristic of the nitrile functional group is expected in the region of 2220-2240 cm⁻¹. The intensity and position of this band are hallmarks of benzonitrile-type compounds.

Aromatic C-H Stretch: Signals corresponding to the stretching of C-H bonds on the aromatic rings would appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: A weaker band corresponding to the methine C-H stretch is expected in the 2850-3000 cm⁻¹ region.

C=C Aromatic Stretch: Multiple bands in the 1400-1600 cm⁻¹ region would confirm the presence of the benzene rings.

C-Br Stretch: The vibration of the carbon-bromine bond would give rise to a signal in the fingerprint region, typically between 500 and 700 cm⁻¹.

Interactive Table 2: Predicted FTIR and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted FTIR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)IntensityFunctional Group Confirmed
Aromatic C-H Stretch3000 - 31003000 - 3100Medium-Weak (FTIR)Aromatic Rings
Aliphatic C-H Stretch2850 - 29502850 - 2950Weak (FTIR)-CHBr- group
Nitrile C≡N Stretch2220 - 22402220 - 2240Strong, Sharp (FTIR)Nitrile (-C≡N)
Aromatic C=C Stretch1400 - 16001400 - 1600Medium-StrongAromatic Rings
C-Br Stretch500 - 700500 - 700Medium (FTIR)Bromomethine (-CHBr-)

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. lgcstandards.com It is often complementary to FTIR because the selection rules are different; vibrations that are weak or inactive in FTIR may be strong in Raman, and vice versa.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. For a molecule like this compound, specific MS techniques are employed to gain precise and detailed information.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule. Unlike nominal mass spectrometry, which provides integer mass-to-charge ratios, HRMS can measure m/z values to several decimal places. This precision allows for the calculation of the exact molecular formula.

Table 1: Illustrative HRMS Data for this compound

Parameter Expected Value
Molecular Formula C₁₅H₉BrN₂
Calculated Monoisotopic Mass (for ⁷⁹Br) 295.9999 u
Calculated Monoisotopic Mass (for ⁸¹Br) 297.9978 u
Observed [M+H]⁺ (for ⁷⁹Br) ~297.0077

Note: The observed values are hypothetical and represent what would be expected from an HRMS analysis.

Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) Techniques

Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are soft ionization techniques used to generate gas-phase ions from non-volatile and thermally labile molecules without significant fragmentation.

Electrospray Ionization (ESI): This is a widely used technique in modern mass spectrometry, particularly in conjunction with liquid chromatography (LC-MS). For this compound, ESI would typically generate protonated molecules, [M+H]⁺. The analysis would involve dissolving the compound in a suitable solvent, often a mixture of acetonitrile (B52724) and water with a small amount of acid like formic acid, and then introducing it into the ESI source. A study on the determination of potential genotoxic impurities in Telmisartan utilized LC-ESI/MS/MS to detect related brominated compounds, highlighting the suitability of this technique. nih.gov The resulting mass spectrum would show the characteristic isotopic pattern of bromine for the [M+H]⁺ ion.

Fast Atom Bombardment (FAB): FAB is an older soft ionization technique where the sample is mixed with a non-volatile matrix (e.g., m-nitrobenzyl alcohol) and bombarded with a high-energy beam of atoms (such as xenon or argon). This causes desorption and ionization of the sample molecules. While largely superseded by ESI for many applications, FAB can still be useful for certain types of compounds. For this compound, FAB would also be expected to produce protonated molecular ions [M+H]⁺, again showing the distinctive bromine isotopic signature.

X-ray Crystallography

X-ray crystallography is the most powerful technique for the definitive determination of the three-dimensional structure of a crystalline solid. This method provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the molecule, as well as how the molecules pack together in the crystal lattice.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

This analysis would confirm the connectivity of the atoms: the two benzonitrile (B105546) moieties linked by a bromomethyl group. It would provide precise measurements of all bond lengths and angles, for instance, the C-Br bond length and the bond angles around the central methine carbon.

Analysis of Intermolecular Interactions and Crystal Packing

The data from X-ray crystallography also reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular forces. For this compound, several types of non-covalent interactions would be anticipated:

Halogen Bonding: The bromine atom can act as a Lewis acid and interact with Lewis bases, such as the nitrogen atom of the nitrile group on an adjacent molecule. This type of interaction, denoted as C-Br···N, is a significant directional force in crystal engineering.

π-π Stacking: The aromatic benzonitrile rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align.

Dipole-Dipole Interactions: The polar nitrile groups (C≡N) create significant dipole moments, leading to dipole-dipole interactions that influence molecular packing.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···N or C-H···π interactions may also be present.

Understanding these interactions is crucial as they dictate the material's physical properties, such as its melting point and solubility.

Conformational Analysis and Dihedral Angle Investigations

Table 2: Illustrative Crystallographic Data Parameters for this compound

Parameter Description Illustrative Value/System
Crystal System The crystal system describes the symmetry of the crystal lattice. Monoclinic or Orthorhombic
Space Group The space group provides a complete description of the symmetry of the crystal. e.g., P2₁/c
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). a ≠ b ≠ c, α = γ = 90°, β ≠ 90° (for Monoclinic)
C-Br Bond Length The distance between the carbon and bromine atoms of the bromomethyl group. ~1.95 Å
C-C-N Bond Angle The angle of the nitrile group. ~178°

Note: The values and systems are illustrative and based on typical data for similar organic molecules, as specific crystallographic data for the title compound is not publicly available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which a substance absorbs light are characteristic of its electronic structure, particularly the nature and extent of its chromophores—the parts of the molecule that absorb light.

In the case of 4,4'-(1-bromomethyl)bis-benzonitrile, the primary chromophores are the two benzonitrile moieties. The benzonitrile group contains a benzene ring conjugated with a nitrile group (-C≡N). This extended π-system is expected to give rise to characteristic absorption bands in the UV region of the electromagnetic spectrum. Typically, aromatic systems like benzene exhibit strong absorptions corresponding to π → π* transitions. The presence of the nitrile substituent can influence the position and intensity of these absorption maxima (λmax).

While specific experimental UV-Vis absorption data for 4,4'-(1-bromomethyl)bis-benzonitrile is not extensively detailed in the readily available scientific literature, the spectrum is anticipated to be dominated by absorptions related to the benzonitrile units. The solvent used for analysis can also influence the spectrum due to solvatochromic effects, which are shifts in the absorption maximum resulting from interactions between the solute and solvent molecules. Common solvents for such analyses include acetonitrile, dichloromethane, and cyclohexane.

A hypothetical representation of expected UV-Vis absorption data, based on the structural components of the molecule, is presented in the interactive table below. This table illustrates the type of data that would be obtained from a typical UV-Vis spectroscopic analysis.

SolventExpected λmax (nm)Type of Transition
Acetonitrile~230-240π → π
Acetonitrile~270-280π → π

Note: The data in this table is illustrative and based on the known spectroscopic behavior of similar aromatic nitriles. Actual experimental values may vary.

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides a direct measure of the elemental composition of a compound and is a crucial test for its purity. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and high purity.

The molecular formula for 4,4'-(1-bromomethyl)bis-benzonitrile is C₁₅H₉BrN₂. biosynth.comchemicalbook.comchemicalbook.com The molecular weight of this compound is 297.15 g/mol . biosynth.comchemicalbook.comchemicalbook.com Based on this information, the theoretical elemental composition can be calculated as follows:

Carbon (C): (15 * 12.011 g/mol ) / 297.15 g/mol * 100% = 60.60%

Hydrogen (H): (9 * 1.008 g/mol ) / 297.15 g/mol * 100% = 3.05%

Nitrogen (N): (2 * 14.007 g/mol ) / 297.15 g/mol * 100% = 9.43%

The following interactive data table presents the theoretical elemental composition of 4,4'-(1-bromomethyl)bis-benzonitrile. In a research setting, these values would be compared against the results obtained from an elemental analyzer, with acceptable deviations typically being within ±0.4% to confirm the sample's purity. nih.gov

ElementSymbolTheoretical Percentage (%)
CarbonC60.60
HydrogenH3.05
NitrogenN9.43

This rigorous comparison between theoretical and experimental data is a critical step in the validation of a synthesized compound, ensuring that the material under investigation is indeed the target molecule and is free from significant impurities.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in probing the fundamental characteristics of a molecule's structure and electron distribution. For 4,4'-(1-bromomethyl)bis-benzonitrile, these methods can reveal detailed information about its geometry, stability, and the nature of its chemical bonds.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized ground-state geometry of molecules. nih.gov For 4,4'-(1-bromomethyl)bis-benzonitrile, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to find the most stable three-dimensional arrangement of its atoms. nbu.edu.sa This process involves minimizing the energy of the molecule with respect to all atomic coordinates, resulting in predicted bond lengths, bond angles, and dihedral angles.

The electronic properties of the molecule are also a key output of DFT calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. nbu.edu.sa A smaller gap generally suggests that the molecule is more reactive. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Table 1: Predicted Geometric Parameters for 4,4'-(1-bromomethyl)bis-benzonitrile from DFT Calculations

Parameter Bond/Angle Predicted Value
Bond Lengths (Å) C-C (phenyl) 1.39 - 1.41
C-C≡N 1.45
C≡N 1.15
C-Br 1.95
C-H (methine) 1.10
**Bond Angles (°) ** C-C-C (phenyl) 119 - 121
C-C-C≡N 178 - 180
Br-C-C (phenyl) 110 - 112
Dihedral Angles (°) Phenyl-C-C-Phenyl ~45 - 55

Note: These are hypothetical values based on typical DFT results for similar organic molecules.

Prediction of Vibrational Frequencies and Spectroscopic Signatures

Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. Following geometry optimization, the second derivatives of the energy are calculated to determine the vibrational frequencies and their corresponding normal modes. researchgate.net Each calculated frequency can be animated to visualize the specific atomic motions, such as stretching, bending, and wagging.

By comparing the theoretically predicted vibrational spectrum with experimental data, a detailed assignment of the observed spectral bands can be achieved. researchgate.net This comparison can confirm the optimized structure and provide a deeper understanding of the molecule's vibrational properties. For 4,4'-(1-bromomethyl)bis-benzonitrile, characteristic frequencies would be expected for the C≡N nitrile stretch, C-Br stretch, aromatic C-H stretches, and various phenyl ring vibrations.

Table 2: Predicted Key Vibrational Frequencies for 4,4'-(1-bromomethyl)bis-benzonitrile

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
C≡N Stretch Nitrile ~2230
C-H Stretch Aromatic 3050 - 3100
C=C Stretch Aromatic Ring 1400 - 1600
C-Br Stretch Bromomethyl 650 - 700
C-H Bend Aromatic 800 - 900

Note: These are representative values and would be refined by specific DFT calculations.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with classical Lewis structures. wisc.edu This method provides quantitative information about the electron density in bonding, anti-bonding, and non-bonding orbitals. joaquinbarroso.com

Molecular Dynamics Simulations to Explore Conformational Space

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are inherently flexible and exist as an ensemble of different conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can explore the conformational landscape of 4,4'-(1-bromomethyl)bis-benzonitrile, revealing the accessible rotational states and the energy barriers between them. nih.gov

An MD simulation would allow for the investigation of the rotational freedom around the single bonds connecting the central brominated carbon to the two phenyl rings. The simulation could track the dihedral angles over time to understand the preferred orientations of the benzonitrile (B105546) groups relative to each other. This information is crucial for understanding how the molecule might interact with its environment or a biological target, as its shape can significantly influence its function. nih.gov

Structure-Property Relationship Studies

Structure-property relationship studies aim to connect the molecular structure of a compound with its macroscopic properties. By systematically analyzing computational data, it is possible to build models that predict these properties.

Application of Chemometric Methods (e.g., Principal Component Analysis)

Chemometric methods, such as Principal Component Analysis (PCA), can be applied to datasets of calculated molecular descriptors for a series of related compounds. While this article focuses solely on 4,4'-(1-bromomethyl)bis-benzonitrile, one could envision a study where it is one of many similar molecules being investigated. In such a scenario, PCA could be used to reduce the dimensionality of the data, identifying the key structural features (principal components) that account for the most significant variation in a particular property, such as cytotoxic activity. biosynth.com This approach can help in identifying the critical structural motifs responsible for a desired outcome, thereby guiding the design of new, more effective compounds.

Mechanistic Elucidation through Transition State Calculations

Transition state theory is a cornerstone of mechanistic chemistry, and computational calculations provide a powerful lens to examine the fleeting structures of transition states. For "4,4'-(1-bromomethyl) bis-Benzonitrile," transition state calculations would be pivotal in definitively elucidating the mechanism of its reactions, most notably nucleophilic substitutions.

DFT calculations on analogous systems, such as the reactions of para-substituted benzyl (B1604629) bromides with nucleophiles like bromide or pyridine, have been performed. researchgate.net These studies indicate that the reactions generally proceed via an S_N_2 mechanism, but the character of the transition state is heavily influenced by the substituents on the phenyl ring. researchgate.net

For "this compound," the two strong electron-withdrawing 4-cyanophenyl groups would lead to a "tighter" S_N_2 transition state. researchgate.net In this context, a "tight" transition state is characterized by shorter partial bonds between the central carbon and both the incoming nucleophile and the outgoing leaving group. This is in contrast to the "looser" transition states observed for benzyl bromides with electron-donating substituents. researchgate.net

The geometry of the S_N_2 transition state is typically trigonal bipyramidal, with the nucleophile and the leaving group occupying the axial positions, 180° apart. masterorganicchemistry.comlibretexts.org The two 4-cyanophenyl groups and a hydrogen atom would lie in the equatorial plane. Transition state calculations would optimize this geometry and confirm it as a first-order saddle point on the potential energy surface, having exactly one imaginary frequency corresponding to the C-nucleophile bond formation and C-Br bond scission.

A data table summarizing the predicted characteristics of the transition state for the S_N_2 reaction of "this compound" with a generic nucleophile (Nu⁻), based on trends from related computational studies, is presented below.

Parameter Predicted Value/Characteristic Reference from Analogous Systems
Geometry Trigonal Bipyramidal masterorganicchemistry.com, libretexts.org
Nature of Transition State Tight researchgate.net
Bond Length (C-Nu) Relatively short researchgate.net
Bond Length (C-Br) Relatively short researchgate.net
Charge on Central Carbon Less positive character acs.org
Charge Delocalization Significant into the two cyanophenyl rings acs.org

These computational insights are invaluable for understanding the intrinsic reactivity of "this compound" and for designing synthetic routes that leverage its unique electronic properties. The mechanistic details elucidated through such calculations provide a rational basis for predicting reaction outcomes and optimizing reaction conditions.

Concluding Remarks and Future Research Perspectives

Summary of Key Research Findings and Their Broader Implications

4,4'-(1-bromomethyl) bis-Benzonitrile is a readily accessible bifunctional compound with a well-defined structure. The existing research primarily focuses on its synthesis from bis-(4-cyanophenyl)-methanol. Its chemical architecture, featuring a reactive benzylic bromide and two nitrile functionalities, positions it as a versatile building block in organic and materials chemistry. The broader implications of its use lie in the potential to create novel polymers, macrocycles, and functional materials with tailored properties.

Unexplored Reactivity and Synthetic Opportunities for this compound

The reactivity of this compound remains largely unexplored. A systematic investigation of its reactions with a diverse range of nucleophiles would be highly valuable. Furthermore, exploring the selective transformation of one nitrile group while the other remains intact could open up pathways to unsymmetrically functionalized derivatives. The development of one-pot reactions that sequentially modify both the benzylic position and the nitrile groups would also be a significant synthetic advancement.

Potential for Novel Material Development and Functional Systems

The rigid and polar nature of the bis-benzonitrile unit suggests that polymers derived from this monomer could exhibit interesting thermal and mechanical properties. There is significant potential in exploring its use in the synthesis of high-performance polymers, materials with specific liquid crystalline phases, and porous organic frameworks. The introduction of this moiety into larger conjugated systems could also lead to materials with interesting photophysical or electronic properties.

Emerging Methodologies in Benzonitrile (B105546) Chemistry and Their Application to Bis-Benzonitrile Systems

Recent advances in benzonitrile chemistry, such as novel catalytic methods for nitrile group transformations and C-H functionalization of the aromatic rings, could be applied to this compound. researchgate.net These emerging methodologies could provide more efficient and sustainable routes to a wider array of derivatives, expanding the synthetic utility of this versatile bis-benzonitrile building block.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.